molecular formula C12H18Cl2F2N2 B2842082 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-01-8

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2842082
CAS No.: 1286274-01-8
M. Wt: 299.19
InChI Key: ZVZARHKWORHKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzyl group and an amine group at the 4-position, forming a dihydrochloride salt. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and piperidine.

    Reaction Conditions: The 2,4-difluorobenzyl chloride is reacted with piperidine under basic conditions to form 1-(2,4-difluorobenzyl)piperidine. This intermediate is then subjected to reductive amination using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to introduce the amine group at the 4-position.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The pathways involved in its mechanism of action include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZARHKWORHKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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